REACTION_SMILES
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[C:7](=[O:8])([O-:9])[O-:10].[CH:1]1([NH2:6])[CH2:2][CH2:3][CH2:4][CH2:5]1.[Cl:13][c:14]1[cH:15][c:16]([F:22])[c:17]([C:18]#[N:19])[cH:20][cH:21]1.[K+:11].[K+:12].[O:23]=[CH:24][N:25]([CH3:26])[CH3:27]>>[CH:1]1([NH:6][c:16]2[cH:15][c:14]([Cl:13])[cH:21][cH:20][c:17]2[C:18]#[N:19])[CH2:2][CH2:3][CH2:4][CH2:5]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC1CCCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1ccc(Cl)cc1F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Type
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product
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Smiles
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N#Cc1ccc(Cl)cc1NC1CCCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |